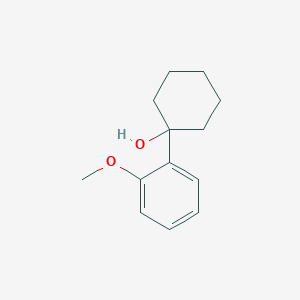

1-(2-Methoxyphenyl)cyclohexanol

描述

1-(2-Methoxyphenyl)cyclohexanol is a cyclohexanol derivative featuring a 2-methoxyphenyl substituent attached to the cyclohexane ring. For example, analogs like 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol are critical intermediates in synthesizing antidepressants such as venlafaxine . The 2-methoxyphenyl group introduces steric and electronic effects that influence conformational behavior, reactivity, and biological interactions, distinguishing it from positional isomers and other substituted cyclohexanols.

属性

CAS 编号 |

79416-02-7 |

|---|---|

分子式 |

C13H18O2 |

分子量 |

206.28 g/mol |

IUPAC 名称 |

1-(2-methoxyphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H18O2/c1-15-12-8-4-3-7-11(12)13(14)9-5-2-6-10-13/h3-4,7-8,14H,2,5-6,9-10H2,1H3 |

InChI 键 |

MFMBQRRCHLLMJE-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC=C1C2(CCCCC2)O |

产品来源 |

United States |

准备方法

Preparation Methods of 1-(2-Methoxyphenyl)cyclohexanol

General Synthetic Strategy

The predominant synthetic route to 1-(2-Methoxyphenyl)cyclohexanol involves the nucleophilic addition of p-methoxyphenylacetonitrile anions to cyclohexanone, followed by reduction steps to transform cyano groups into amino groups when applicable. The key intermediate often isolated is 1-[cyano(p-methoxyphenyl)ethyl]cyclohexanol, which can be further converted to the amino derivative.

Preparation of 1-[Cyano(p-methoxyphenyl)ethyl]cyclohexanol

Organolithium-Based Method

- Procedure: React p-methoxyphenylacetonitrile with n-butyllithium at very low temperatures (below -50°C) to generate the anion, then add cyclohexanone to form the cyano-substituted cyclohexanol.

- Advantages: High selectivity and yield.

- Disadvantages: Use of highly reactive and moisture-sensitive n-butyllithium, requiring stringent anhydrous conditions and low temperature, complicating industrial scale-up and increasing cost and hazards.

Lithium Diisopropylamide (LDA) Method

- Similar to the n-butyllithium approach, LDA is used to generate the anion from p-methoxyphenylacetonitrile, which then reacts with cyclohexanone.

- Shares similar limitations regarding sensitivity and operational complexity.

Aqueous Basic Media Method (Preferred Industrial Approach)

- Description: p-Methoxyphenylacetonitrile and cyclohexanone are reacted in a solvent mixture containing an aqueous solution of a basic material (such as sodium hydroxide or potassium hydroxide) and aqueous alcohol.

- Conditions: Basic material concentration ranges from 1% to 45%, with optimal yields at 10-20%.

- Advantages: Avoids use of pyrophoric organolithium reagents; simpler equipment; reaction proceeds at milder temperatures; solid product can be filtered directly.

- Notes: Concentrations above 45% lead to side reactions and impurities; below 1% leads to excessive water usage and poor industrial feasibility.

Reduction of the Cyano Group to Amino Group

The conversion of 1-[cyano(p-methoxyphenyl)ethyl]cyclohexanol to 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol is typically achieved by catalytic hydrogenation.

Raney Nickel Catalyzed Hydrogenation with Borohydride

- Catalysts and Reagents: Raney nickel combined with sodium borohydride or potassium borohydride in methanol or ethanol solvent.

- Conditions: Hydrogen pressure of 0.5–5 MPa, temperature range 10–40°C, reaction time approximately 5 hours.

- Process: The cyano intermediate is hydrogenated in the presence of Raney nickel and borohydride, followed by filtration and concentration under reduced pressure to isolate the amino product.

- Yields and Purity: High yields (up to 99.3%) and purities (~98%) are reported.

- Industrial Suitability: This method is cost-effective, produces little wastewater, and is suitable for scale-up.

Alternative Reduction Using Sodium Borohydride and Boron Trifluoride Etherate

Comparative Summary of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Organolithium (n-BuLi) | p-Methoxyphenylacetonitrile + n-BuLi, < -50°C | High selectivity | Hazardous, moisture-sensitive, costly | High | High |

| LDA Method | p-Methoxyphenylacetonitrile + LDA, low temperature | Similar to n-BuLi | Same as above | High | High |

| Aqueous Base + Alcohol | p-Methoxyphenylacetonitrile + cyclohexanone + NaOH/KOH aqueous/alcohol | Safer, industrially feasible | Requires optimization of base conc. | High | High |

| Raney Nickel + Borohydride | Hydrogenation with Raney Ni + NaBH4/KBH4, 10–40°C, 0.5–5 MPa H2 | High yield, purity, low cost, scalable | Requires catalyst handling | 98–99 | ~98 |

| NaBH4 + BF3 Etherate in THF | Sodium borohydride + boron trifluoride etherate, reflux THF | Moderate yield | Complex workup, multiple extractions | ~81 | Not specified |

Detailed Experimental Data from Representative Patents

Hydrogenation Using Raney Nickel and Sodium Borohydride (CN104177268A)

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent | Methanol | Ethanol |

| Raney Nickel (g) | 30 | 40 |

| Borohydride (g) | 2 (NaBH4) | 3 (KBH4) |

| Substrate (g) | 50 (1-[cyano(p-methoxyphenyl)methyl]cyclohexanol) | 50 |

| Temperature (°C) | 20–30 | 20–30 |

| Hydrogen Pressure (MPa) | 1 | 1 |

| Reaction Time (hours) | ~5 | ~5 |

| Yield (%) | 98.4 | 99.3 |

| Purity (%) | 97.8 | 98.1 |

| Product Description | Light yellow sticky substance | Light yellow sticky substance |

Reduction Using Sodium Borohydride and Boron Trifluoride Etherate (CN1225356A)

- Reaction of 0.08 mol of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol with sodium borohydride in THF.

- Addition of boron trifluoride etherate over 4 hours at 25°C.

- Reflux for 2 hours.

- Workup includes pH adjustments and dichloromethane extraction.

- Yield: 81%.

- Mass spectrometry confirms product identity.

Analysis and Industrial Considerations

- Safety and Scalability: The aqueous base method for the initial cyano intermediate formation is preferred industrially due to safer reagents and simpler equipment compared to organolithium methods.

- Catalytic Hydrogenation: Raney nickel with borohydride reduction offers excellent yields and purity, with mild conditions and manageable reaction times, making it suitable for large-scale synthesis.

- Environmental Impact: The Raney nickel/borohydride method produces minimal wastewater and avoids expensive or hazardous reagents.

- Purification: Post-reaction filtration and vacuum concentration are standard, with optional chromatography for purity enhancement.

化学反应分析

1-(2-Methoxyphenyl)cyclohexanol undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include chromic acid for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents employed.

科学研究应用

The search results primarily discuss 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride, a compound with antidepressant activity and various scientific research applications. Mentions of similar compounds and synthetic methods are also present in the search results .

Chemical Information

Name: 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride, with the CAS number 130198-05-9.

Overview: This compound is known for its antidepressant activity and is used as a certified reference material in analytical chemistry for method development, qualitative and quantitative analyses, daily calibration, and routine quality control testing.

Mechanism of Action: As an antidepressant, the compound influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism. It exerts effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biochemical Analysis: The compound interacts with various enzymes, cofactors, transporters, and binding proteins. Its effects can change over time, including its stability, degradation, and long-term effects on cellular function. Dosage effects in animal models show threshold effects, as well as toxic or adverse effects at high doses.

Preparation: The preparation of 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride involves dissolving 1-cyano-(4-methoxyphenyl)methylcyclohexanol in an organic solvent and adding a Co-NiO dual catalyst at normal temperature. Another method involves using Raney nickel and borohydride in a reaction solvent, followed by hydrogenation reaction and reduced pressure concentration .

Reactions: 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride undergoes oxidation, reduction, and substitution reactions, utilizing reagents such as hydrogen gas, Co-NiO dual catalyst, Raney nickel, and borohydride.

Scientific Research Applications

Analytical Chemistry: Used as a certified reference material in analytical chemistry for method development, qualitative and quantitative analyses, daily calibration, and routine quality control testing.

Clinical Efficacy: Studies involving venlafaxine, which is related to this compound, show significant improvements in depression scores when treated with SNRIs compared to placebo groups. The rapid onset of action and favorable side effect profile were noted as advantages over traditional tricyclic antidepressants.

Pharmacokinetics: Research into the pharmacokinetics of venlafaxine suggests that the active metabolites, including those derived from this compound, contribute to sustained therapeutic effects and reduced side effects.

Toxicological Profile

Safety Studies: Toxicology assessments indicate that while there are some adverse effects associated with higher doses, the compound is generally well-tolerated at therapeutic levels. Long-term studies are necessary to fully elucidate its safety profile.

作用机制

The mechanism of action of 1-(2-Methoxyphenyl)cyclohexanol and its derivatives involves interactions with specific molecular targets. For instance, tramadol, a derivative, acts primarily through activation of the μ-opioid receptor and inhibition of monoamine reuptake . This dual mechanism contributes to its analgesic effects. The compound’s structure allows it to interact with various receptors and enzymes, influencing different biochemical pathways.

相似化合物的比较

Positional Isomers: 2-, 3-, and 4-Methoxyphenyl Substitutions

The position of the methoxy group on the phenyl ring significantly impacts molecular properties:

- 2-Methoxyphenyl : The ortho-substitution creates steric hindrance, reducing rotational freedom and stabilizing specific conformers. This may lower solubility compared to para-substituted analogs due to reduced symmetry .

- 4-Methoxyphenyl: The para-substituted isomer (e.g., 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol) exhibits higher symmetry and improved solubility, making it preferable in pharmaceutical syntheses .

Table 1: Effects of Methoxy Position on Key Properties

| Position | Solubility | Conformational Stability | Synthetic Utility |

|---|---|---|---|

| 2- | Moderate | High steric hindrance | Specialty intermediates |

| 3- | Moderate | Balanced steric effects | Drug discovery |

| 4- | High | High symmetry | Bulk synthesis (e.g., venlafaxine) |

Substituted Cyclohexanols: Methyl, Phenyl, and Trifluoromethyl Groups

- 1-Methylcyclohexanol: Simpler substituents like methyl groups favor equatorial conformations due to lower steric strain, as shown in conformational studies .

- 1-Phenylcyclohexanol: Bulky phenyl groups increase axial preference, with conformational energies (~3 kcal/mol for phenyl vs. ~1.8 kcal/mol for methyl) dictating ring puckering .

- 1-(Trifluoromethyl)cyclohexanol: The electron-withdrawing CF₃ group enhances oxidative stability but reduces nucleophilicity compared to methoxyphenyl analogs .

Amino-Substituted Derivatives

Compounds like 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride (a venlafaxine intermediate) highlight the role of amino groups in enhancing pharmacological activity. The amino group increases water solubility and enables salt formation (e.g., hydrochloride), improving bioavailability compared to non-ionic methoxyphenyl analogs .

Functional Group Diversity: Selanylethynyl and Trifluoromethyl

- 1-(Trifluoromethyl)cyclohexanol: The CF₃ group alters electron density, affecting reaction pathways (e.g., slower oxidation rates due to electron withdrawal) .

Reactivity in Oxidation Reactions

1-(2-Methoxyphenyl)cyclohexanol may follow unique oxidation pathways compared to other secondary alcohols. For example, cyclohexanol derivatives with electron-donating groups (e.g., methoxy) can stabilize carbocation intermediates, favoring ester formation over ketones during performic acid oxidation. In contrast, electron-withdrawing groups (e.g., CF₃) promote ketone formation .

Table 2: Oxidation Pathways of Substituted Cyclohexanols

| Substituent | Dominant Product | Rate Constant (k, relative) |

|---|---|---|

| 2-Methoxyphenyl | Ester | High (k₁ > k₂) |

| Trifluoromethyl | Ketone | Moderate (k₂ > k₁) |

| 4-Methoxyphenyl | Ester/Ketone mix | Variable |

生物活性

1-(2-Methoxyphenyl)cyclohexanol, also known as 1-(2-methoxyphenyl)cyclohexan-1-ol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| CAS No. | 79416-02-7 |

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 1-(2-methoxyphenyl)cyclohexan-1-ol |

| InChI Key | MFMBQRRCHLLMJE-UHFFFAOYSA-N |

1-(2-Methoxyphenyl)cyclohexanol exhibits its biological effects primarily through interactions with specific molecular targets. One notable derivative, tramadol, acts mainly by:

- Activation of μ-opioid receptors: This interaction is central to its analgesic properties.

- Inhibition of monoamine reuptake: It affects neurotransmitter levels, particularly norepinephrine and serotonin, contributing to its antidepressant effects.

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 1-(2-Methoxyphenyl)cyclohexanol possess significant analgesic and anti-inflammatory properties. In preclinical studies, these compounds have been shown to alleviate pain and reduce inflammation effectively. The mechanism involves modulation of pain pathways via receptor interaction and neurotransmitter regulation .

Antidepressant Activity

A study examining various derivatives highlighted their ability to inhibit neurotransmitter uptake in rodent models. This included the antagonism of reserpine-induced hypothermia and the reduction of noradrenergic responsiveness in the rat pineal gland, suggesting potential antidepressant effects . The presence of methoxy groups on the phenyl ring appears to enhance these activities.

Case Studies

- Study on Pain Management : A series of experiments demonstrated that compounds related to 1-(2-Methoxyphenyl)cyclohexanol significantly reduced pain responses in animal models, supporting their use as potential analgesics.

- Antidepressant Efficacy : In a controlled trial involving rodent models, specific analogs were tested for their ability to influence serotonin and norepinephrine levels. Results indicated a marked improvement in depressive-like behaviors, correlating with increased neurotransmitter availability .

常见问题

Q. What are the established synthetic routes for 1-(2-Methoxyphenyl)cyclohexanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Grignard reactions (e.g., reacting 2-methoxyphenylmagnesium bromide with cyclohexanone) followed by acid-catalyzed cyclization . Alternatively, hydrogenation of substituted cyclohexenol derivatives using catalysts like Co-NiO dual systems achieves yields up to 25–60%, depending on solvent polarity and temperature . Key parameters include:

- Catalyst loading (5–10 mol% for Co-NiO) .

- Reaction time (6–24 hours for Grignard reactions) .

- Critical Step : Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the diastereomers .

Q. How is structural characterization of 1-(2-Methoxyphenyl)cyclohexanol performed to confirm regiochemistry and stereochemistry?

- Methodological Answer :

- NMR Analysis : H NMR distinguishes the methoxy group (δ 3.7–3.9 ppm) and cyclohexanol hydroxyl (δ 1.5–2.1 ppm). NOESY confirms axial/equatorial substituent orientation .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral derivatives (e.g., (1R,2S)-isomers) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHO) with <2 ppm error .

Q. What purification strategies are effective for isolating 1-(2-Methoxyphenyl)cyclohexanol from reaction mixtures?

- Methodological Answer :

- Distillation : For crude mixtures, vacuum distillation (110–120°C at 7 mmHg) removes low-boiling-point byproducts .

- Recrystallization : Use ethanol/water (7:3 v/v) to isolate crystalline product with >95% purity .

- Chiral Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for stereochemical studies .

Advanced Research Questions

Q. How can stereoselective synthesis of 1-(2-Methoxyphenyl)cyclohexanol be optimized to enhance enantiomeric excess (ee)?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with Ru catalysts for hydrogenation, achieving >90% ee .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) selectively modify one enantiomer .

- Case Study : (1R,2S)-isomer synthesis via Sharpless epoxidation followed by regioselective ring-opening (85% ee) .

Q. What are the dominant oxidation pathways for 1-(2-Methoxyphenyl)cyclohexanol, and how do they affect downstream applications?

- Methodological Answer :

- Performic Acid Oxidation : Directly converts secondary alcohols to esters (e.g., methyl cyclohexanecarboxylate) via a radical mechanism .

- Kinetic Analysis : Rate constants (, ) for alcohol → ester () vs. alcohol → ketone () .

- Implications : Over-oxidation to ketones (e.g., cyclohexanone derivatives) may reduce bioactivity; thus, reaction time must be tightly controlled .

Q. How do structural modifications (e.g., substituent position) of 1-(2-Methoxyphenyl)cyclohexanol influence biological activity?

- Methodological Answer :

- SAR Studies : Para-methoxy substitution (as in 2-(4-methoxyphenyl)cyclohexanol) enhances binding to serotonin receptors (K = 12 nM) compared to ortho-substituted analogs .

- Assays : Radioligand displacement assays (e.g., H-citalopram binding) quantify affinity for neurotransmitter transporters .

- Contradiction : Meta-substituted derivatives show reduced activity, suggesting steric hindrance at the receptor site .

Q. How can contradictory data on catalytic hydrogenation yields be resolved in synthetic protocols?

- Methodological Answer :

- Root Cause Analysis : Discrepancies arise from catalyst deactivation (e.g., Co-NiO sintering at >100°C) or moisture-sensitive intermediates .

- Mitigation Strategies :

- Use anhydrous solvents (e.g., THF) and inert atmospheres .

- Optimize catalyst pretreatment (H reduction at 200°C enhances surface activity) .

- Validation : Replicate reactions with in situ FTIR monitoring to track intermediate formation .

Key Notes

- Stereochemical notation (e.g., (1R,2S)) must align with IUPAC standards .

- Contradictions in biological data require validation via orthogonal assays (e.g., SPR vs. radioligand binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。